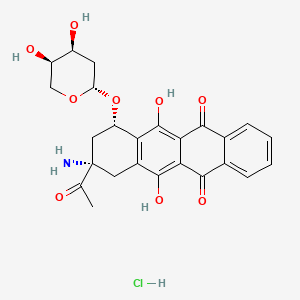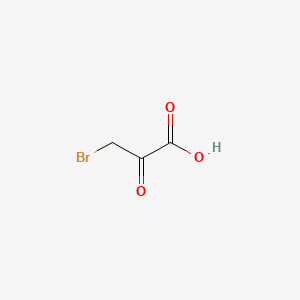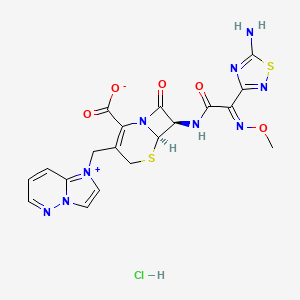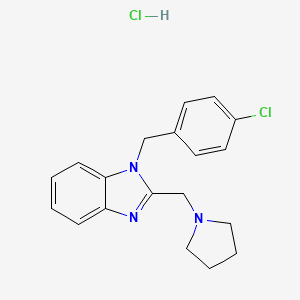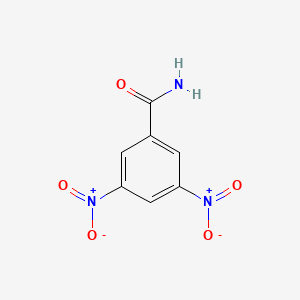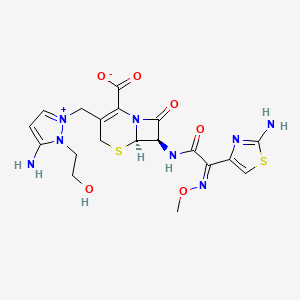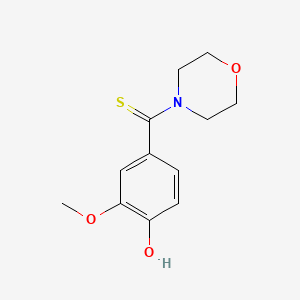
香草醛
描述
Vanitiolide is a choleretic . It has a molecular weight of 253.32 and its molecular formula is C12H15NO3S . The CAS number for Vanitiolide is 17692-71-6 .
Synthesis Analysis
While specific synthesis methods for Vanitiolide were not found, there are general methods for the synthesis of similar compounds. For instance, solvent-free enzymatic synthesis has been used for the production of vanillyl propionate . Additionally, biotechnological approaches have been used for the production of vanillin, a similar compound .
Molecular Structure Analysis
The molecular structure of Vanitiolide includes a large macrocyclic lactone ring to which one or more deoxy sugars may be attached . The SMILES representation of Vanitiolide is S=C(C1=CC=C(O)C(OC)=C1)N2CCOCC2 .
Physical And Chemical Properties Analysis
Vanitiolide has a density of 1.3±0.1 g/cm3, a boiling point of 411.3±55.0 °C at 760 mmHg, and a flash point of 202.6±31.5 °C . It has a molar refractivity of 69.1±0.3 cm3, a polar surface area of 74 Å2, and a molar volume of 195.9±3.0 cm3 .
科学研究应用
Immunomodulatory Properties
Vanitiolide has been recognized for its potential immunomodulatory effects. This application is particularly relevant in the field of respiratory diseases, where macrolides, a class of antibiotics to which Vanitiolide is related, have shown efficacy in controlling exacerbations of underlying respiratory problems . The anti-inflammatory actions of Vanitiolide could be leveraged to suppress the cytokine storm of inflammation, providing clinical benefits beyond its antibacterial properties.
Therapeutic Agent in Diabetes Mellitus
Research has explored the role of Vanitiolide in the treatment of diabetes mellitus. Vanadium compounds, which include Vanitiolide, have been investigated for their ability to modulate signaling pathways and affect glucose metabolism . The pharmacological and metabolic understanding of Vanitiolide’s role in diabetes treatment could lead to new therapeutic approaches.
Choleretic Applications
Vanitiolide has been identified as a choleretic agent, which means it can stimulate the production and flow of bile from the liver . This property is significant for research into liver function and the treatment of gallbladder diseases, potentially aiding in the development of new medications for these conditions.
Agricultural Use
In the context of agriculture, particularly in animal farming, antibiotics like Vanitiolide are used to treat infections and prevent disease among livestock . However, the use of such antibiotics is under scrutiny due to concerns about antimicrobial resistance. Research into Vanitiolide’s efficacy and safety in this domain is crucial.
Biotechnological Research
Vanitiolide’s role in biotechnology is still emerging. As a choleretic, it may have applications in the development of biotechnological solutions for health issues related to bile production and liver function . Further research could uncover more biotechnological uses for this compound.
Material Science Innovations
While direct references to Vanitiolide in material science are limited, related compounds have been used to create advanced materials. For instance, vanadium-based materials have been utilized for their intercalation chemistry, which is essential for applications like cathodes in lithium batteries . Vanitiolide’s unique properties could inspire similar innovations in material science.
未来方向
While specific future directions for Vanitiolide were not found, flavonoids, a group of compounds to which Vanitiolide belongs, have been the subject of extensive research due to their vast pharmacological activities . Future research may continue to explore the potential health benefits of these compounds.
属性
IUPAC Name |
(4-hydroxy-3-methoxyphenyl)-morpholin-4-ylmethanethione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3S/c1-15-11-8-9(2-3-10(11)14)12(17)13-4-6-16-7-5-13/h2-3,8,14H,4-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQYRHRAZNNRDIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=S)N2CCOCC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4046107 | |
| Record name | Vanitiolide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4046107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Vanitiolide | |
CAS RN |
17692-71-6 | |
| Record name | (4-Hydroxy-3-methoxyphenyl)-4-morpholinylmethanethione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17692-71-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Vanitiolide [INN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017692716 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vanitiolide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406669 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Vanitiolide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4046107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Vanitiolide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.884 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | VANITIOLIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26Y8H6WPAW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



